molecular formula C7H6FNO3 B3039365 3-Amino-5-fluoro-2-hydroxybenzoic acid CAS No. 1025127-52-9

3-Amino-5-fluoro-2-hydroxybenzoic acid

Cat. No.: B3039365
CAS No.: 1025127-52-9
M. Wt: 171.13 g/mol
InChI Key: GNOSNJXIVKMIKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-5-fluoro-2-hydroxybenzoic acid is an organic compound with the chemical formula C7H6FNO3. This compound is a derivative of salicylic acid, a naturally occurring substance widely used in medicine for its anti-inflammatory properties. The structure of this compound includes a benzene ring with a carboxylic acid group (-COOH), an amino group (-NH2), and a hydroxyl group (-OH) attached to it, along with a fluorine atom.

Preparation Methods

The synthesis of 3-Amino-5-fluoro-2-hydroxybenzoic acid can be achieved through various methods. One common method involves the reaction of 2,4-diaminofluorobenzene with salicylic acid. Another method includes the reaction of 4-fluorosalicylic acid with ammonia. The product can be purified through recrystallization or column chromatography. Industrial production methods typically involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-Amino-5-fluoro-2-hydroxybenzoic acid undergoes various chemical reactions, including:

    Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters.

    Amidation: Reaction with amines to form amides.

    Halogenation: Introduction of halogen atoms into the compound.

Common reagents used in these reactions include alcohols, amines, and halogenating agents. The major products formed from these reactions are esters, amides, and halogenated derivatives.

Scientific Research Applications

3-Amino-5-fluoro-2-hydroxybenzoic acid has various applications in scientific research due to its unique properties. It has been used as a fluorescent probe to detect metal ions such as zinc and copper in biological samples. Additionally, it has applications in the synthesis of pharmaceuticals and as an intermediate in organic synthesis. Its derivatives are also studied for their potential biological activities, including anti-inflammatory and antimicrobial properties.

Comparison with Similar Compounds

3-Amino-5-fluoro-2-hydroxybenzoic acid can be compared with other similar compounds, such as:

    3-Amino-5-hydroxybenzoic acid: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    3-Amino-4-hydroxybenzoic acid: Has a different position of the hydroxyl group, leading to variations in its chemical properties and applications.

    5-Fluorosalicylic acid: Contains a fluorine atom but lacks the amino group, resulting in different chemical behavior and uses.

The presence of both the amino and fluorine groups in this compound makes it unique and valuable for specific applications in research and industry.

Properties

IUPAC Name

3-amino-5-fluoro-2-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO3/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,10H,9H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNOSNJXIVKMIKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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